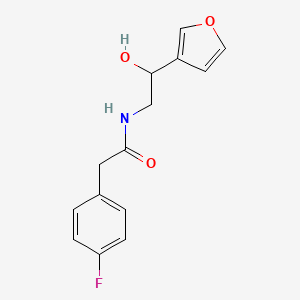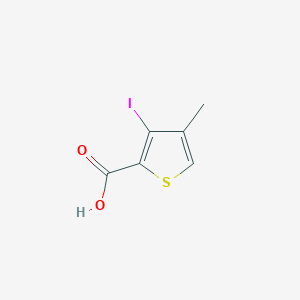
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is an organic compound known for its unique structural attributes and potential applications in various scientific fields. With a multi-functional group structure, this compound showcases a blend of halogen atoms (chlorine and fluorine) and a sulfonamide group, which can impart it with significant chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves the stepwise addition of functional groups onto a benzene ring followed by the coupling with pyrimidine derivatives. Key steps often include:
Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring.
Sulfonation: : Attachment of the sulfonamide group via sulfonation reactions.
Coupling with pyrimidine : Final coupling with a pyrimidine derivative to form the desired compound.
Industrial Production Methods
Industrially, the production of this compound would likely leverage automated, scalable processes that minimize reaction times and maximize yields. These methods typically involve:
Catalysis : Use of catalysts to speed up reaction rates.
Continuous Flow Reactors : Maintaining constant reaction conditions to ensure consistent product quality.
Purification Steps : Employing techniques such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation : This compound can undergo oxidation reactions, particularly at the methyl group of the pyrimidine moiety.
Reduction : Reduction reactions might target the sulfonamide group, leading to changes in its activity.
Substitution : Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated sites on the benzene ring.
Common Reagents and Conditions
Oxidation : Use of oxidizing agents like potassium permanganate (KMnO₄).
Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution : Conditions often involve the use of Lewis acids or bases.
Major Products Formed
Oxidation : Can lead to the formation of carboxylic acids or aldehydes.
Reduction : May yield primary amines.
Substitution : Results in various substituted derivatives depending on the reacting groups.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide finds relevance in multiple domains:
Chemistry : As a building block for synthesizing other complex molecules.
Biology : Used in biochemical assays to study enzyme inhibition and protein binding.
Medicine : Potential pharmaceutical applications due to its bioactive nature.
Industry : Employed in material science for the development of advanced polymers and coatings.
Mechanism of Action
The Mechanism by which the Compound Exerts its Effects
The compound’s biological activities often hinge on its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfonamide group suggests possible inhibition of enzymes by mimicking natural substrates.
Molecular Targets and Pathways Involved
Enzyme Inhibition : Targets might include serine proteases or other sulfonamide-sensitive enzymes.
Signal Pathways : Could modulate pathways involving nucleotide metabolism due to the pyrimidine moiety.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other benzene sulfonamides and pyrimidine derivatives, this compound stands out due to its dual
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O3S/c1-9-6-13(19)18(8-16-9)5-4-17-22(20,21)10-2-3-12(15)11(14)7-10/h2-3,6-8,17H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVNPHXKXUGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2536553.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2536557.png)
![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)


